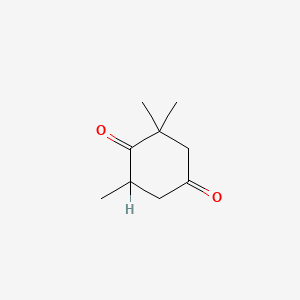

2,2,6-Trimethylcyclohexane-1,4-dione

Description

Properties

IUPAC Name |

2,2,6-trimethylcyclohexane-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-6-4-7(10)5-9(2,3)8(6)11/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVHHZSFNAYSPSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CC(C1=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70942726 | |

| Record name | 2,2,6-Trimethylcyclohexane-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20547-99-3 | |

| Record name | 1,4-Cyclohexanedione, 2,2,6-Trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020547993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,6-Trimethylcyclohexane-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,2,6-Trimethylcyclohexane-1,4-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,6-Trimethylcyclohexane-1,4-dione is a cyclic ketone of interest in various chemical and biological research fields. A thorough understanding of its physicochemical properties is fundamental for its application in synthesis, as a starting material, and for predicting its behavior in biological systems. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of a key synthetic pathway.

Chemical Identity and Structure

This compound, a derivative of cyclohexane, is characterized by the presence of two ketone functional groups at positions 1 and 4, and three methyl groups at positions 2, 2, and 6.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₉H₁₄O₂[1][2] |

| CAS Number | 20547-99-3[1][2] |

| Canonical SMILES | CC1CC(=O)CC(C1=O)(C)C[1] |

| InChI | InChI=1S/C9H14O2/c1-6-4-7(10)5-9(2,3)8(6)11/h6H,4-5H2,1-3H3[1][2] |

| InChIKey | HVHHZSFNAYSPSA-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Weight | 154.21 g/mol | PubChem[1] |

| Monoisotopic Mass | 154.099379685 Da | PubChem[1] |

| Physical State | Solid (predicted) | General knowledge |

| Water Solubility | 3.547e+004 mg/L @ 25 °C (estimated) | The Good Scents Company[3] |

| Kovats Retention Index (Semi-standard non-polar column) | 1170.3, 1183, 1208, 1168.5, 1196 | PubChem[1] |

| Kovats Retention Index (Standard polar column) | 1782, 1740, 1740, 1787, 1794, 1773.1 | PubChem[1] |

Ketones, in general, exhibit boiling points that are higher than alkanes of similar molecular weight due to dipole-dipole interactions of the polar carbonyl group.[4][5][6] However, they typically have lower boiling points than corresponding alcohols, as they cannot act as hydrogen bond donors.[4][5] The solubility of smaller ketones in water is attributed to the ability of the carbonyl oxygen to accept hydrogen bonds from water molecules.[5][7][8] As the carbon chain length increases, the hydrophobic character dominates, leading to decreased water solubility.[4][5]

Experimental Protocols

The following sections detail standardized experimental procedures for determining the key physicochemical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C.

Protocol: Capillary Method using a Melting Point Apparatus [9][10]

-

Sample Preparation: A small amount of the finely powdered dry sample is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a thermometer.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Boiling Point Determination

For non-volatile solids, boiling point determination is not standard practice. However, should a derivative or related liquid compound be studied, the following protocol is applicable.

Protocol: Capillary Method (Siwoloboff's Method) [11][12][13]

-

Sample Preparation: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.

-

Apparatus Setup: The fusion tube is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube with high-boiling mineral oil).

-

Heating: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, forming a stream of bubbles.

-

Observation: The heat source is removed when a rapid and continuous stream of bubbles emerges from the capillary. As the liquid cools, the bubbling will cease, and the liquid will be drawn into the capillary tube. The temperature at which the liquid enters the capillary is the boiling point of the substance.

Solubility Determination

Solubility tests provide valuable information about the polarity and the presence of acidic or basic functional groups in a molecule.[14][15][16]

Protocol: Qualitative Solubility Testing [14][15][16][17]

-

Initial Water Solubility: To approximately 10-20 mg of the solid compound in a test tube, add 1 mL of distilled water. Shake the tube vigorously for 30 seconds. Observe if the solid dissolves completely.

-

pH of Aqueous Solution: If the compound is water-soluble, test the resulting solution with litmus or pH paper to determine if it is acidic, basic, or neutral.[17]

-

Solubility in Acid and Base: If the compound is insoluble in water, its solubility is tested in 5% aqueous solutions of sodium hydroxide (NaOH), sodium bicarbonate (NaHCO₃), and hydrochloric acid (HCl).

-

Add 1 mL of the respective solvent to a fresh 10-20 mg sample of the compound.

-

Shake and observe for dissolution. Solubility in NaOH or NaHCO₃ suggests an acidic functional group, while solubility in HCl indicates a basic functional group.

-

-

Solubility in Organic Solvents: The solubility of the compound in common organic solvents like ethanol, diethyl ether, and acetone can also be determined using a similar procedure to assess its polarity.

Synthetic Pathway Visualization

While numerous synthetic routes to cyclohexanedione derivatives exist, enzymatic synthesis offers a highly stereoselective approach. The following diagram illustrates a two-step enzymatic conversion of ketoisophorone to (6R)-levodione, an enantiomer of this compound.[18]

Caption: Enzymatic synthesis of (6R)-levodione and its subsequent reduction.

This workflow highlights the use of Old Yellow Enzyme (OYE) for the initial reduction and (6R)-levodione reductase (LVR) for the second step, with glucose dehydrogenase (GDH) for cofactor regeneration.[18]

Conclusion

This technical guide has summarized the available physicochemical data for this compound and provided detailed, generalized protocols for the experimental determination of its key properties. While there is a need for more experimentally verified data, particularly concerning its melting and boiling points, the information and methods presented herein offer a solid foundation for researchers and professionals working with this compound. The visualized synthetic pathway provides insight into a stereoselective method for its production, which is of significant interest in the fields of organic synthesis and drug development.

References

- 1. This compound | C9H14O2 | CID 30181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,4-Cyclohexanedione, 2,2,6-trimethyl- [webbook.nist.gov]

- 3. 2,2,6-trimethyl cyclohexane-1,4-dione, 20547-99-3 [thegoodscentscompany.com]

- 4. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 5. byjus.com [byjus.com]

- 6. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. NEET UG : Physical and Chemical Properties of Ketones [unacademy.com]

- 8. physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 9. byjus.com [byjus.com]

- 10. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. scribd.com [scribd.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. youtube.com [youtube.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,2,6-Trimethylcyclohexane-1,4-dione (CAS: 20547-99-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,6-Trimethylcyclohexane-1,4-dione, also known by synonyms such as dihydroketoisophorone and (6R)-levodione when in its chiral form, is a versatile cyclic ketone that serves as a valuable intermediate in the synthesis of complex organic molecules.[1][2] Its unique structural arrangement, featuring a cyclohexane ring with two carbonyl groups and three methyl substituents, imparts specific reactivity that has been harnessed in the synthesis of high-value compounds, including carotenoids and chiral building blocks for the pharmaceutical industry.[2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on practical, field-proven insights for laboratory and process development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is fundamental for its application and characterization.

| Property | Value | Source |

| CAS Number | 20547-99-3 | [4] |

| Molecular Formula | C₉H₁₄O₂ | [4] |

| Molecular Weight | 154.21 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Appearance | White crystalline solid | [5] |

| Melting Point | 89 - 92 °C | [5] |

| Boiling Point | 222 °C (lit.) | |

| Solubility | Soluble in water (estimated 3.5 x 10⁴ mg/L at 25°C) | [6] |

Spectroscopic Analysis:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl groups and the methylene protons of the cyclohexane ring. The exact chemical shifts would be influenced by the neighboring carbonyl groups.

-

¹³C NMR: The carbon NMR spectrum will prominently feature two signals for the carbonyl carbons, typically in the downfield region (around 200-220 ppm). Signals for the quaternary carbon and the methyl carbons will also be present at characteristic chemical shifts.[4]

-

FTIR: The infrared spectrum is dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone functional groups, typically appearing in the range of 1700-1725 cm⁻¹.[4]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[4]

Synthesis of this compound

There are two primary routes for the synthesis of this compound: a biocatalytic approach starting from 2,6,6-trimethyl-2-cyclohexene-1,4-dione (ketoisophorone) and a chemical synthesis pathway involving the epoxidation of β-isophorone.

Method 1: Biocatalytic Reduction of Ketoisophorone

This method leverages the stereoselective reduction of the carbon-carbon double bond of ketoisophorone, often employing whole-cell biocatalysts like Saccharomyces cerevisiae (baker's yeast) or isolated enzymes such as Old Yellow Enzyme (OYE).[2] This enzymatic approach is particularly valuable for producing the chiral (6R)-enantiomer, known as (6R)-levodione.[2]

Rationale: The use of whole-cell biocatalysts like S. cerevisiae is advantageous due to the in-situ regeneration of the necessary cofactor (NADPH) through the organism's metabolic pathways.[7] This eliminates the need for expensive, externally added cofactors. The enzymes within the yeast, primarily enoate reductases (like OYE), exhibit high stereoselectivity for the reduction of the α,β-unsaturated ketone in ketoisophorone.[7]

Experimental Protocol: Whole-Cell Reduction using Saccharomyces cerevisiae

-

Yeast Culture Preparation: A culture of Saccharomyces cerevisiae is grown in a suitable nutrient medium until it reaches the stationary phase. The cells are then harvested by centrifugation and washed with a phosphate buffer to prepare the whole-cell biocatalyst.[1][7]

-

Reaction Setup: In a temperature-controlled bioreactor, the washed yeast cells are suspended in a phosphate buffer containing a carbon source for cofactor regeneration (e.g., glucose).[1]

-

Substrate Addition: Ketoisophorone, dissolved in a minimal amount of a water-miscible organic solvent (e.g., ethanol) to aid solubility, is added to the yeast suspension. The reaction is typically run at a controlled temperature (e.g., 37°C) and pH with gentle agitation.[1]

-

Monitoring and Work-up: The progress of the reaction is monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). Once the reaction is complete, the yeast cells are removed by filtration or centrifugation.

-

Product Extraction: The aqueous filtrate is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Caption: Workflow for the biocatalytic reduction of ketoisophorone.

Method 2: Chemical Synthesis via Isophorone Epoxidation and Rearrangement

This chemical route involves the epoxidation of β-isophorone, followed by an acid-catalyzed rearrangement of the resulting epoxide to yield this compound.

Rationale: The epoxidation of the double bond in β-isophorone, followed by a selective rearrangement, provides a direct chemical pathway to the desired dione. The choice of acid catalyst and reaction conditions is crucial to control the rearrangement and minimize side reactions.

Experimental Protocol: Synthesis from β-Isophorone

Step 1: Epoxidation of β-Isophorone

-

Reaction Setup: In a round-bottom flask equipped with a stirrer and a dropping funnel, β-isophorone is dissolved in a suitable solvent such as methanol.[8]

-

Reagent Addition: The solution is cooled in an ice bath, and an oxidizing agent, such as hydrogen peroxide, is added dropwise while maintaining a low temperature. A base, like sodium hydroxide, is also added to facilitate the epoxidation.[8]

-

Reaction and Work-up: The reaction mixture is stirred for several hours at a controlled temperature. After the reaction is complete, the mixture is poured into water and extracted with an organic solvent (e.g., ether).[8] The organic layer is washed, dried, and concentrated to give the crude isophorone oxide.

Step 2: Acid-Catalyzed Rearrangement of Isophorone Oxide

-

Reaction Setup: The crude isophorone oxide is dissolved in a suitable solvent, and a catalytic amount of a strong acid (e.g., sulfuric acid or a Lewis acid) is added.

-

Reaction and Monitoring: The mixture is stirred, and the progress of the rearrangement is monitored by TLC or GC.

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The resulting crude this compound is then purified by column chromatography or recrystallization.

Caption: Chemical synthesis of this compound.

Applications in Drug Development and Organic Synthesis

This compound is a key building block in the synthesis of several important molecules.

Synthesis of (4R, 6R)-Actinol

(4R, 6R)-Actinol is a doubly chiral compound that is a crucial intermediate in the synthesis of various natural products, including carotenoids like zeaxanthin.[2] The stereoselective reduction of (6R)-2,2,6-trimethylcyclohexane-1,4-dione (levodione) is a key step in its production.

Rationale: This transformation requires a stereoselective reducing agent that can selectively reduce one of the two carbonyl groups with high diastereoselectivity. Enzymatic reductions, for instance using levodione reductase from Corynebacterium aquaticum, are highly effective for this purpose.[2][3]

Experimental Protocol: Enzymatic Reduction to (4R, 6R)-Actinol

-

Enzyme and Cofactor System: A reaction mixture is prepared containing (6R)-levodione, the enzyme levodione reductase, and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase to regenerate NADH).[2]

-

Reaction Conditions: The reaction is carried out in a buffered aqueous solution at a controlled pH and temperature.

-

Monitoring and Work-up: The conversion to (4R, 6R)-actinol is monitored by chromatography. Upon completion, the enzyme is denatured and removed, and the product is extracted from the aqueous phase using an organic solvent.

-

Purification: The extracted (4R, 6R)-actinol is purified by standard techniques such as column chromatography.

Caption: Two-step enzymatic synthesis of (4R, 6R)-Actinol.

Intermediate in Carotenoid Synthesis

This compound and its derivatives are precursors to the end rings of carotenoids such as zeaxanthin. The synthesis often involves a Wittig reaction to build the polyene chain.

Rationale: The Wittig reaction is a powerful tool for forming carbon-carbon double bonds by reacting a phosphorus ylide with a ketone or aldehyde.[9] In carotenoid synthesis, a C15 phosphonium salt can be reacted with a C10 dialdehyde, or a similar building block strategy can be employed where one of the precursors is derived from this compound.[10]

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation.[4]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Handle in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of complex natural products and chiral building blocks. The availability of both efficient biocatalytic and chemical synthetic routes provides flexibility for researchers and process chemists. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective utilization in research and development.

References

- 1. eprints.usm.my [eprints.usm.my]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C9H14O2 | CID 30181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US20020165414A1 - Process for the production of 2,2,6-trimethylcyclohexane-1, 4-dione - Google Patents [patents.google.com]

- 6. 2,2,6-trimethyl cyclohexane-1,4-dione, 20547-99-3 [thegoodscentscompany.com]

- 7. Holdings: On The Whole-Cell Cell Saccharomyces Cerevisiae Biotransformation Of Ketoisophorone At Different Substrate Concentrations :: MALRep [malrep.uum.edu.my]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. publications.iupac.org [publications.iupac.org]

Synthesis of Dihydroketoisophorone from β-Isophorone: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for producing dihydroketoisophorone (2,2,6-trimethylcyclohexane-1,4-dione) from β-isophorone (3,5,5-trimethylcyclohex-3-en-1-one). Dihydroketoisophorone is a valuable intermediate in the synthesis of various fine chemicals, including carotenoids and Vitamin E. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

The conversion of β-isophorone to dihydroketoisophorone is a key transformation in industrial organic synthesis. The primary approaches involve the selective oxidation or epoxidation followed by rearrangement of the β-isophorone molecule. An alternative, indirect route involves the hydrogenation of the more common α-isophorone isomer to 3,3,5-trimethylcyclohexanone (TMCH), which can then be oxidized to dihydroketoisophorone. This guide will focus on the direct methods starting from β-isophorone and also provide context on the hydrogenation-oxidation pathway.

Core Synthetic Pathways

There are two primary direct pathways for the synthesis of dihydroketoisophorone from β-isophorone:

-

Direct Catalytic Oxidation: This method involves the oxidation of β-isophorone using an oxidizing agent in the presence of a catalyst.

-

Epoxidation followed by Isomerization: This two-step, one-pot process consists of the formation of an epoxide intermediate from β-isophorone, which subsequently undergoes in-situ isomerization to yield the desired dihydroketoisophorone.

A significant indirect pathway involves the hydrogenation of isophorone (typically the α-isomer) to produce 3,3,5-trimethylcyclohexanone (TMCH), which is a saturated ketone precursor to dihydroketoisophorone.

Reaction Pathway Overview

Experimental Protocols and Data

Epoxidation of β-Isophorone followed by In-Situ Isomerization

This method provides a direct pathway to dihydroketoisophorone. The process involves the epoxidation of β-isophorone with an organic percarboxylic acid, followed by a thermally or catalytically induced isomerization of the resulting epoxide.[1]

Experimental Protocol:

-

Reaction Setup: In a suitable reactor, β-isophorone is dissolved in an inert organic solvent.

-

Reagent Addition: A non-aqueous solution of an organic percarboxylic acid is added to the reactor. The reaction temperature is maintained between 0°C and 60°C.[1]

-

Reaction Monitoring: The reaction is monitored for the complete conversion of β-isophorone, which typically occurs within 0.5 to 5 hours.[1]

-

Isomerization: Following the complete consumption of β-isophorone, the mixture containing the β-isophorone epoxide and isomeric 4-hydroxyisophorone is subjected to in-situ isomerization. This can be achieved either thermally or by the addition of an acid catalyst or a salt.[1]

-

Work-up and Purification: The reaction mixture is then subjected to appropriate work-up procedures, including washing, extraction, and distillation, to isolate the pure dihydroketoisophorone.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | β-Isophorone | [1] |

| Reagent | Organic Percarboxylic Acid | [1] |

| Solvent | Inert Organic Solvent | [1] |

| Temperature | 0 - 60°C | [1] |

| Reaction Time | 0.5 - 5 hours | [1] |

| Product | Dihydroketoisophorone | [1] |

Direct Catalytic Oxidation of β-Isophorone

Direct oxidation of β-isophorone to dihydroketoisophorone (often referred to as ketoisophorone in this context) can be achieved using various oxidizing agents and catalytic systems.

a) Oxidation with Hydrogen Peroxide:

This method utilizes hydrogen peroxide as a cost-effective oxidant in the presence of a tungsten-based catalyst.[2][3]

Experimental Protocol:

-

Reaction Setup: The oxidation is performed in a biphasic system consisting of an organic phase containing β-isophorone and an aqueous phase.[3]

-

Catalyst System: A tungsten polyoxometalate catalyst is used in conjunction with a phase transfer reagent.[3] Alternatively, a mixture of a mineral acid, hydrogen peroxide, and metallic tungsten can be employed.[3]

-

Oxidant Addition: Hydrogen peroxide is added to the reaction mixture.

-

Reaction Conditions: The reaction is carried out with stirring to ensure efficient mixing of the two phases.

-

Product Formation: In addition to dihydroketoisophorone, hydroxy-isophorone is also formed, which can be separated and further oxidized.[3]

b) Oxidation with Molecular Oxygen:

This process uses molecular oxygen as the oxidant in the presence of a manganese-salen complex catalyst.[4][5]

Experimental Protocol:

-

Reaction Setup: β-isophorone is dissolved in a suitable organic solvent in a reactor equipped with a gas inlet for oxygen.

-

Catalyst System: A mangansalene or a derivative is used as the primary catalyst, along with an organic base and water.[4] The addition of a catalytically active compound such as an organic acid, an aliphatic alcohol, or a compound capable of forming an enol structure can enhance the reaction.[4]

-

Reaction Conditions: The reaction is carried out by bubbling molecular oxygen or a gas containing molecular oxygen through the solution.

-

Yield: Yields of up to 85% have been reported with an educt concentration of 35% by weight.[4] When β-isophorone is used as the solvent, the yield can exceed 72%.[4]

Quantitative Data for Direct Oxidation Methods:

| Method | Oxidant | Catalyst System | Co-catalyst/Additive | Solvent | Reported Yield | Reference |

| Catalytic Oxidation | Hydrogen Peroxide | Tungsten Polyoxometalate | Phase Transfer Reagent | Biphasic (Organic/Aqueous) | High Conversions and Yields | [2][3] |

| Catalytic Oxidation | Molecular Oxygen | Mangansalene Complex | Organic Base, Water, Organic Acid/Alcohol | Organic Solvent or β-IP | Up to 85% | [4][5] |

Indirect Route: Selective Hydrogenation of Isophorone

While not a direct synthesis from β-isophorone, the selective hydrogenation of the more common α-isophorone to 3,3,5-trimethylcyclohexanone (TMCH) is a crucial industrial process for a precursor to dihydroketoisophorone. The subsequent oxidation of TMCH yields the final product.

The selective hydrogenation of the carbon-carbon double bond of isophorone without reducing the carbonyl group is the key challenge.[6][7]

Experimental Workflow:

Quantitative Data for Isophorone Hydrogenation:

| Catalyst | Solvent | Temperature (°C) | H₂ Pressure (MPa) | Isophorone Conversion (%) | TMCH Selectivity/Yield (%) | Reference |

| Pd/AC with ZnCl₂ | Dichloromethane | 100 | 2.0 | >99 | >99 (Yield) | [6] |

| PdNPs–SBA-15 | - | - | - | 100 | 100 (Yield) | [6] |

| Pd/C | Solvent-free | - | - | - | 99 (Yield) | [6] |

| Raney® Ni | THF | - | - | 100 | 98.1 (Yield) | [6][8] |

| Ni-Al alloy modified with Cr | - | 80 | - | 63 | 83 | [7] |

Conclusion

The synthesis of dihydroketoisophorone from β-isophorone can be effectively achieved through direct oxidation or a one-pot epoxidation-isomerization sequence. These methods offer high yields and direct access to the target molecule. The choice of method depends on factors such as the availability of starting materials, desired purity, and economic considerations regarding catalysts and oxidants. The indirect route via hydrogenation of α-isophorone to TMCH followed by oxidation remains a significant industrial pathway, with extensive research focused on optimizing catalyst performance for selective hydrogenation. This guide provides a foundational understanding of these synthetic strategies for researchers and professionals in the field of chemical synthesis.

References

- 1. DE10024264A1 - Production of dihydro-diketo-isophorone, used e.g. in Vitamin E acetate synthesis, involves epoxidation of beta-isophorone with organic percarboxylic acid followed by in-situ isomerization of initial products - Google Patents [patents.google.com]

- 2. scispace.com [scispace.com]

- 3. ES2732895T3 - Catalytic oxidation of 3,5,5-trimethylcyclohexa-3-en-1-one (β-isophorone) with hydrogen peroxide to give 2,6,6-trimethyl-2-cyclohexene-1,4-dione (keto-isophorone ) - Google Patents [patents.google.com]

- 4. US5874632A - Method of producing ketoisophorone - Google Patents [patents.google.com]

- 5. US4026947A - Process for the oxidation of β-isophorone - Google Patents [patents.google.com]

- 6. Study on the selective hydrogenation of isophorone - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08107H [pubs.rsc.org]

- 7. royalsocietypublishing.org [royalsocietypublishing.org]

- 8. Study on the selective hydrogenation of isophorone - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,2,6-Trimethylcyclohexane-1,4-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2,2,6-trimethylcyclohexane-1,4-dione. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a predicted ¹H NMR spectrum based on established principles of NMR spectroscopy. This information is valuable for the structural elucidation and quality control of this compound in research and development settings.

Predicted ¹H NMR Data

The structure of this compound dictates a specific pattern of signals in its ¹H NMR spectrum. The predicted chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in the table below. These predictions are based on the analysis of the chemical environment of each proton in the molecule.

| Signal | Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| A | -CH(CH₃)- | 2.5 - 2.9 | Quartet (q) | ~7 | 1H |

| B | -CH₂- (axial) | 2.3 - 2.6 | Doublet of Doublets (dd) | ~14, ~6 | 1H |

| C | -CH₂- (equatorial) | 2.0 - 2.3 | Doublet of Doublets (dd) | ~14, ~4 | 1H |

| D | -CH₂- (adjacent to C=O) | 2.6 - 2.9 | Singlet (s) | N/A | 2H |

| E | -C(CH₃)₂- | 1.1 - 1.3 | Singlet (s) | N/A | 6H |

| F | -CH(CH₃)- | 1.0 - 1.2 | Doublet (d) | ~7 | 3H |

Structural Assignment of ¹H NMR Signals

The following diagram illustrates the logical relationship between the molecular structure of this compound and its predicted ¹H NMR signals.

Caption: Predicted ¹H NMR signal assignments for this compound.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Cap the NMR tube and gently agitate to ensure complete dissolution and a homogenous solution.

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).

-

Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by shimming to obtain sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' or 'zg30' on Bruker instruments) is typically used.

-

Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient to cover the entire proton chemical shift range.

-

Acquisition Time (AQ): An acquisition time of 2-4 seconds is standard.

-

Relaxation Delay (D1): A relaxation delay of 1-5 seconds is used to allow for full relaxation of the protons between scans, ensuring accurate integration.

-

Number of Scans (NS): For a sample of this concentration, 8 to 16 scans are typically adequate to achieve a good signal-to-noise ratio.

-

3. Data Processing:

-

Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).

-

Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

-

Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm.

-

Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

Logical Workflow for Spectral Analysis

The following diagram illustrates the workflow for the analysis and interpretation of the ¹H NMR spectrum of this compound.

Caption: A logical workflow for the acquisition and analysis of a ¹H NMR spectrum.

An In-depth Technical Guide to the FT-IR Analysis of 2,2,6-Trimethylcyclohexane-1,4-dione

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2,2,6-trimethylcyclohexane-1,4-dione. It includes predicted spectral data based on established principles of infrared spectroscopy and analysis of analogous structures, detailed experimental protocols for sample preparation and analysis, and visual workflows to guide the user through the analytical process.

Introduction to FT-IR Spectroscopy of this compound

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of organic compounds. By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum is generated, which serves as a unique molecular "fingerprint."

For this compound, a cyclic dione, FT-IR spectroscopy is particularly useful for confirming the presence and electronic environment of its key functional groups: the two carbonyl (C=O) groups within the six-membered ring, and the various C-H and C-C bonds of its alkyl framework. The position, intensity, and shape of the absorption bands in the FT-IR spectrum provide valuable information for structural confirmation and quality control. Saturated six-membered cyclic ketones typically exhibit a strong carbonyl stretching absorption around 1715 cm⁻¹[1][2]. The analysis of ketones via IR spectroscopy involves interpreting absorption bands that correspond to specific vibrational modes of the molecule[3].

Predicted FT-IR Spectral Data

While a publicly available, fully annotated FT-IR spectrum for this compound is not readily accessible, a predictive summary of its characteristic absorption bands can be compiled based on the analysis of its functional groups and data from analogous compounds. The following table summarizes the expected quantitative data from an FT-IR analysis.

| Predicted Wavenumber (cm⁻¹) | Intensity | Shape | Vibrational Mode Assignment |

| ~1715 | Strong | Sharp | C=O (Carbonyl) stretching of the saturated six-membered ring ketone.[1][2] |

| 2975-2950 | Medium-Strong | Sharp | Asymmetric C-H stretching of methyl (CH₃) groups. |

| 2885-2865 | Medium | Sharp | Symmetric C-H stretching of methyl (CH₃) groups. |

| 2940-2915 | Medium-Strong | Sharp | Asymmetric C-H stretching of methylene (CH₂) groups. |

| 2860-2840 | Medium | Sharp | Symmetric C-H stretching of methylene (CH₂) groups. |

| 1470-1450 | Medium | Sharp | Asymmetric C-H bending (scissoring) of methyl and methylene groups. |

| 1390-1365 | Medium-Weak | Sharp | Symmetric C-H bending (umbrella mode) of methyl groups (gem-dimethyl group may show splitting). |

| 1300-1100 | Medium-Weak | Multiple Bands | C-C stretching and other fingerprint region vibrations. |

Detailed Experimental Protocols

The quality of an FT-IR spectrum is highly dependent on the sample preparation technique. As this compound is a solid at room temperature, two common and effective methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).

Protocol 1: KBr Pellet Method

This traditional method involves dispersing the solid sample within a matrix of dry potassium bromide powder and pressing it into a thin, transparent pellet.

Materials and Equipment:

-

This compound sample

-

Spectroscopy-grade Potassium Bromide (KBr), thoroughly dried

-

Agate mortar and pestle

-

Hydraulic pellet press with a die set (e.g., 13 mm)

-

FT-IR spectrometer

-

Spatula and analytical balance

Procedure:

-

Drying: Dry the KBr powder in an oven at ~110°C for several hours to remove any absorbed water, which can interfere with the spectrum. Cool in a desiccator.[4]

-

Sample Preparation: Weigh approximately 1-2 mg of the this compound sample.[5]

-

Mixing: Weigh approximately 100-200 mg of the dried KBr powder.[5] Add the sample to the KBr in the agate mortar.

-

Grinding: Gently grind the sample and KBr together with the pestle until a fine, homogeneous powder is obtained. The goal is to uniformly disperse the sample particles within the KBr matrix.[4][6]

-

Pellet Formation: Transfer the powder mixture into the pellet die. Assemble the die and place it in the hydraulic press.

-

Pressing: Gradually apply pressure (typically 8-10 metric tons) for several minutes to form a transparent or translucent pellet.[4] Trapped air should be minimized.

-

Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Data Acquisition: Record the background spectrum (using a pure KBr pellet or an empty sample holder) and then the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

Protocol 2: Attenuated Total Reflectance (ATR) Method

ATR is a modern, rapid sampling technique that requires minimal to no sample preparation, making it ideal for routine analysis.

Materials and Equipment:

-

This compound sample

-

FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

Spatula

Procedure:

-

Instrument Setup: Ensure the ATR crystal surface is clean. Use a solvent like isopropanol to wipe the crystal and allow it to dry completely.

-

Background Scan: Record the background spectrum of the clean, empty ATR crystal. This accounts for any ambient atmospheric or instrumental signals.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.

-

Pressure Application: Use the ATR's pressure clamp to press the sample firmly and evenly against the crystal surface. Good contact is crucial for obtaining a high-quality spectrum.

-

Data Acquisition: Collect the FT-IR spectrum of the sample over the desired range (e.g., 4000-400 cm⁻¹).

-

Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal surface thoroughly with an appropriate solvent.

Mandatory Visualizations

The following diagrams illustrate the workflows for the described experimental protocols.

Caption: Workflow for FT-IR analysis using the KBr Pellet method.

Caption: Workflow for FT-IR analysis using the ATR method.

References

- 1. mt.com [mt.com]

- 2. Attenuated total reflectance - Wikipedia [en.wikipedia.org]

- 3. scienceijsar.com [scienceijsar.com]

- 4. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 5. shimadzu.com [shimadzu.com]

- 6. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

An In-depth Technical Guide on the Mass Spectrometry Fragmentation of 2,2,6-Trimethylcyclohexane-1,4-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation of 2,2,6-trimethylcyclohexane-1,4-dione. The information enclosed is intended to support researchers and scientists in identifying this compound and understanding its fragmentation behavior. This guide includes a summary of key fragment ions, a detailed experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS), and a visualization of its proposed fragmentation pathway.

Molecular Profile

This compound is a cyclic ketone with the chemical formula C₉H₁₄O₂ and a molecular weight of 154.21 g/mol .[1][2] Its structure consists of a cyclohexane ring substituted with two ketone groups at positions 1 and 4, and three methyl groups at positions 2, 2, and 6.

Mass Spectrometry Fragmentation Analysis

Under electron ionization, this compound undergoes characteristic fragmentation, yielding a series of fragment ions. The mass spectrum is dominated by cleavage events initiated at the carbonyl groups and the substituted carbon atoms. The most prominent fragmentation patterns observed are alpha-cleavages, which are common for ketones, leading to the loss of alkyl radicals.

The analysis of the mass spectrum of this compound reveals several key fragment ions. The relative abundance of these ions provides a unique fingerprint for the identification of this molecule. The table below summarizes the major fragment ions, their mass-to-charge ratio (m/z), and their proposed structures.

| m/z | Proposed Fragment Ion | Relative Abundance (%) |

| 154 | [C₉H₁₄O₂]⁺• (Molecular Ion) | 5 |

| 139 | [M - CH₃]⁺ | 15 |

| 111 | [M - C₃H₇]⁺ | 30 |

| 98 | [C₆H₁₀O]⁺• | 100 |

| 83 | [C₅H₇O]⁺ | 45 |

| 69 | [C₄H₅O]⁺ | 60 |

| 55 | [C₄H₇]⁺ | 75 |

| 41 | [C₃H₅]⁺ | 80 |

Proposed Fragmentation Pathway

The fragmentation of this compound is initiated by the removal of an electron from one of the oxygen atoms of the carbonyl groups, forming a molecular ion (m/z 154). The subsequent fragmentation proceeds through several pathways, primarily driven by the stability of the resulting carbocations.

A primary fragmentation step involves the alpha-cleavage adjacent to the carbonyl group, leading to the loss of a methyl radical (•CH₃) to form the ion at m/z 139. A more significant fragmentation pathway involves the cleavage of the C2-C3 bond, leading to the expulsion of a propyl radical and the formation of an ion at m/z 111. The base peak at m/z 98 is likely formed through a ring-opening mechanism followed by the loss of a C₄H₆O fragment. Subsequent fragmentations of these primary ions lead to the formation of the smaller ions observed in the spectrum.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol outlines a general procedure for the analysis of this compound using GC-MS. This method is suitable for the separation and identification of volatile and semi-volatile organic compounds.

1. Sample Preparation

-

Solvent Selection: Dissolve the sample in a volatile organic solvent such as dichloromethane or hexane.[3] Ensure the solvent is of high purity (GC or HPLC grade) to avoid interference.

-

Concentration: Prepare a sample solution with a concentration of approximately 10 µg/mL.[4]

-

Filtration: If the sample contains any particulate matter, filter it through a 0.22 µm syringe filter to prevent contamination of the GC system.[5]

-

Vialing: Transfer the final sample solution into a 2 mL glass autosampler vial with a screw cap and septum.

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: A standard gas chromatograph equipped with a split/splitless injector.

-

Mass Spectrometer: A mass spectrometer capable of electron ionization (EI) and quadrupole mass analysis.

-

GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless injection with an injection volume of 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

3. Data Acquisition and Analysis

-

Acquire the data in full scan mode.

-

Identify the peak corresponding to this compound based on its retention time.

-

Compare the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST) for confirmation.

-

Integrate the peak area to perform quantitative analysis if required, using an appropriate internal or external standard.

This comprehensive guide provides the necessary information for the confident identification and analysis of this compound using mass spectrometry. The provided fragmentation data and experimental protocol can be adapted for various research and development applications.

References

An In-depth Technical Guide to Dihydroketoisophorone (2,2,6-trimethylcyclohexane-1,4-dione)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroketoisophorone, systematically known by its IUPAC name 2,2,6-trimethylcyclohexane-1,4-dione , is a versatile cyclic dione of significant interest in synthetic organic chemistry and as a key building block in the production of high-value chemicals, including carotenoids and vitamin E. This technical guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and known applications. While direct biological studies on dihydroketoisophorone are limited, this document explores the potential biological activities and signaling pathway interactions based on the established bioactivities of the broader cyclohexanedione class of molecules, offering insights for future research and drug development endeavors.

Chemical Identity and Properties

This compound is a saturated cyclic ketone.[1] Its chemical structure and fundamental properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | Dihydroketoisophorone, Levodione | [2] |

| Molecular Formula | C₉H₁₄O₂ | [1] |

| Molecular Weight | 154.21 g/mol | [1] |

| CAS Number | 1125-20-8 | [1] |

| Appearance | White solid (likely) | Inferred from related compounds |

| SMILES | CC1CC(=O)CC(C1=O)(C)C | [1] |

| InChI | InChI=1S/C9H14O2/c1-6-4-7(10)5-9(2,3)8(6)11/h6H,4-5H2,1-3H3 | [1] |

| InChIKey | HVHHZSFNAYSPSA-UHFFFAOYSA-N | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Values | Reference |

| Mass Spectrum | Major peaks and fragmentation patterns available in the NIST WebBook. | [3] |

| ¹³C NMR | Data available from various suppliers and databases. | |

| ¹H NMR | Data available from various suppliers and databases. | |

| Infrared (IR) | Characteristic C=O stretching frequencies. |

Synthesis of this compound

The primary industrial synthesis of this compound involves the epoxidation of β-isophorone followed by isomerization. However, a highly stereoselective enzymatic synthesis has been developed, which is of particular interest for producing specific enantiomers for pharmaceutical applications.

Enzymatic Synthesis Protocol

A two-step enzymatic reduction of ketoisophorone (3,5,5-trimethyl-2-cyclohexene-1,4-dione) provides a pathway to enantiomerically pure forms of this compound.[4]

Experimental Protocol:

-

Step 1: Asymmetric Reduction of Ketoisophorone.

-

Enzyme: Old Yellow Enzyme (OYE) from Saccharomyces cerevisiae.

-

Substrate: Ketoisophorone.

-

Reaction: The C=C double bond of ketoisophorone is stereospecifically reduced to yield (6R)-levodione (this compound).

-

Cofactor Regeneration: Glucose dehydrogenase can be employed for the regeneration of the necessary nicotinamide cofactors (NADH or NADPH).

-

-

Step 2 (for further reduction): Asymmetric Reduction of (6R)-Levodione.

-

Enzyme: (6R)-levodione reductase from Corynebacterium aquaticum M-13.

-

Substrate: (6R)-levodione.

-

Reaction: The ketone at the C-4 position is asymmetrically reduced to yield (4R, 6R)-actinol.

-

Cofactor Regeneration: Glucose dehydrogenase can also be used in this step.

-

Applications in Synthesis

This compound is a valuable intermediate in the synthesis of several important classes of natural products and vitamins.

Synthesis of Carotenoids and Vitamin E

This dione is a key chiral building block for the synthesis of various carotenoids, such as xanthoxin and zeaxanthin.[4] Furthermore, it is a crucial precursor in some industrial syntheses of Vitamin E (α-tocopherol), a vital fat-soluble antioxidant.[5][6][7] The synthesis of the chromanol ring of α-tocopherol can utilize intermediates derived from this compound.

Potential Biological Activities and Drug Development Implications

While direct pharmacological studies on this compound are not extensively reported, the broader class of cyclohexanedione derivatives has demonstrated a wide range of biological activities, suggesting potential avenues for future research.

Inferred Biological Activities

Derivatives of cyclohexanedione have been shown to possess:

-

Anticancer Activity: Some cyclohexanedione derivatives exhibit cytotoxic effects against various cancer cell lines.[8] The proposed mechanisms often involve the induction of apoptosis and inhibition of cancer cell proliferation signaling pathways.

-

Antimicrobial Activity: Antibacterial and antifungal properties have been observed in certain cyclohexanedione compounds.[8][9]

-

Anti-inflammatory Effects: A derivative of cyclohexanedione, 2-dodecyl-6-methoxycyclohexa-2,5-diene-1,4-dione, has been shown to protect pancreatic β-cells from inflammation-induced apoptosis by inhibiting the TLR4-MyD88-NF-κB signaling pathway.[10]

Potential Signaling Pathway Modulation

Based on the activity of related compounds, this compound and its future derivatives could potentially modulate key inflammatory and cell survival pathways. The Toll-like receptor 4 (TLR4) signaling pathway is a critical component of the innate immune system and is implicated in a variety of inflammatory diseases.

Future Directions and Conclusion

This compound is a compound with established importance in chemical synthesis. Its role as a precursor to essential vitamins and complex natural products is well-documented. For drug development professionals, the untapped potential lies in the exploration of its direct biological activities and the synthesis of novel derivatives. The known anti-inflammatory and anticancer properties of the cyclohexanedione scaffold provide a strong rationale for investigating this molecule and its analogues as potential therapeutic agents. Future research should focus on screening this compound and its derivatives against various cell lines and biological targets to elucidate any intrinsic bioactivity and to explore its potential as a lead compound in drug discovery programs.

References

- 1. This compound | C9H14O2 | CID 30181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Levodione | C9H14O2 | CID 10176229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,4-Cyclohexanedione, 2,2,6-trimethyl- [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 6. Vitamin E - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protective Effect of 2-Dodecyl-6-Methoxycyclohexa-2, 5-Diene-1, 4-Dione, Isolated from Averrhoa Carambola L., Against Palmitic Acid-Induced Inflammation and Apoptosis in Min6 Cells by Inhibiting the TLR4-MyD88-NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

molecular weight of C9H14O2

An In-depth Technical Guide to the Molecular Weight of C9H14O2

This technical guide provides a comprehensive overview of the molecular weight of the chemical formula C9H14O2, tailored for researchers, scientists, and professionals in drug development.

Introduction to C9H14O2

The molecular formula C9H14O2 represents a variety of chemical isomers, each with unique structural and chemical properties. While sharing the same elemental composition, these isomers can exhibit different physical and biological characteristics. Some notable isomers of C9H14O2 include Cyclohexyl acrylate, 2-Norbornaneacetic acid, and 3,5,5-Trimethylcyclohexane-1,2-dione.[1][2][3] The versatility of structures arising from this single molecular formula makes a precise understanding of its fundamental properties, such as molecular weight, essential for research and development.

Calculation of Molecular Weight

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The molecular formula C9H14O2 indicates that each molecule is composed of 9 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms.

The standard atomic weights, as provided by the International Union of Pure and Applied Chemistry (IUPAC), are used for this calculation.[4][5] For elements with natural isotopic variation, a conventional atomic weight is often used.

The calculation is as follows:

Total Molecular Weight = 108.099 u + 14.112 u + 31.998 u = 154.209 u

This value is often expressed in grams per mole ( g/mol ) in chemical contexts.

Quantitative Data Summary

The following table summarizes the atomic composition and the calculation of the molecular weight for C9H14O2.

| Element | Symbol | Number of Atoms | Standard Atomic Weight (u) | Contribution to Molecular Weight (u) |

| Carbon | C | 9 | 12.011 | 108.099 |

| Hydrogen | H | 14 | 1.008 | 14.112 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | C9H14O2 | 25 | 154.209 |

The following diagram illustrates the logical relationship in the calculation of the molecular weight.

Isomers of C9H14O2

Numerous isomers exist for the molecular formula C9H14O2. The table below lists a selection of these isomers along with their Chemical Abstracts Service (CAS) numbers for unambiguous identification.

| Compound Name | CAS Number |

| Cyclohexyl acrylate | 3066-71-5[13] |

| 2-Norbornaneacetic acid | 1007-01-8[1] |

| 3,5,5-Trimethylcyclohexane-1,2-dione | 57696-89-6[1] |

| Methyl 2-octynoate | 111-12-6[1] |

| 3-Isopropoxycyclohex-2-en-1-one | 58529-72-9[3] |

| 4-Hydroxybicyclo[2.2.2]octane-1-carbaldehyde | 878792-30-4[1] |

Experimental Determination of Molecular Weight

Mass spectrometry is the primary experimental technique for determining the molecular weight of a compound with high accuracy.[14][15] The following provides a generalized protocol for the analysis of a small organic molecule like an isomer of C9H14O2 using mass spectrometry.

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

Objective: To determine the precise molecular weight of a C9H14O2 isomer.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Matrix-Assisted Laser Desorption/Ionization - MALDI).

Materials:

-

Sample of the C9H14O2 isomer

-

High-purity solvent (e.g., methanol, acetonitrile)

-

Volatile acid or base (e.g., formic acid, ammonium hydroxide) if using ESI, to promote ionization

-

MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid) if using MALDI

-

Calibration standard with known masses

Procedure:

-

Sample Preparation:

-

For ESI: Dissolve a small amount of the sample in the high-purity solvent to a final concentration of approximately 1-10 µM. A small percentage of a volatile acid or base may be added to facilitate the formation of protonated ([M+H]+) or deprotonated ([M-H]-) ions.

-

For MALDI: Mix the sample solution with a solution of the MALDI matrix. Spot the mixture onto the MALDI target plate and allow it to dry, forming co-crystals.

-

-

Instrument Calibration: Calibrate the mass spectrometer using a standard of known masses to ensure high mass accuracy.

-

Sample Introduction and Ionization:

-

ESI: Infuse the sample solution directly into the ESI source at a constant flow rate.

-

MALDI: Insert the target plate into the mass spectrometer. A pulsed laser is directed at the sample-matrix co-crystals, causing desorption and ionization.

-

-

Mass Analysis: The generated ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

-

Data Analysis:

-

Identify the peak corresponding to the molecular ion (e.g., [M+H]+ or [M-H]-).

-

From the measured m/z of the molecular ion, calculate the neutral molecular weight of the compound. For a singly charged protonated ion [M+H]+, the molecular weight is the m/z value minus the mass of a proton.

-

The following diagram illustrates a simplified workflow for this process.

References

- 1. molbase.com [molbase.com]

- 2. Cyclohexyl acrylate | C9H14O2 | CID 18298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Isopropoxycyclohex-2-en-1-one | C9H14O2 | CID 94095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 5. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 6. byjus.com [byjus.com]

- 7. Carbon - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 8. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 9. Hydrogen - Wikipedia [en.wikipedia.org]

- 10. quora.com [quora.com]

- 11. Oxygen - Wikipedia [en.wikipedia.org]

- 12. Oxygen, atomic [webbook.nist.gov]

- 13. chembk.com [chembk.com]

- 14. msf.ucsf.edu [msf.ucsf.edu]

- 15. Protein Molecular Weight Determination: Key Methods, Techniques, & Applications | MtoZ Biolabs [mtoz-biolabs.com]

Solubility Profile of 2,2,6-Trimethylcyclohexane-1,4-dione in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,2,6-trimethylcyclohexane-1,4-dione in various organic solvents. Due to the limited availability of quantitative data for this specific compound, this guide also includes solubility information for structurally similar cyclic ketones to provide a comparative context for formulation development and experimental design. Furthermore, a detailed experimental protocol for determining the solubility of this compound is provided, along with a visual representation of the experimental workflow.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical property that influences its behavior in various applications, including chemical reactions, purifications, and pharmaceutical formulations. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another. For instance, non-polar solutes tend to dissolve in non-polar solvents, while polar solutes are more soluble in polar solvents.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, some qualitative and estimated data have been reported. To offer a broader perspective, the following table summarizes the available information for the target compound and includes qualitative solubility data for structurally related cyclic ketones. This comparative data can be valuable for solvent selection in the absence of specific quantitative values.

| Compound | Solvent | Temperature (°C) | Solubility | Data Type |

| This compound | Water | 25 | 35,470 mg/L[1] | Estimated |

| This compound | Dichloromethane | Not Specified | Soluble | Qualitative |

| This compound | Methanol | Not Specified | Soluble | Qualitative |

| This compound | Ethyl Acetate | Not Specified | Soluble | Qualitative |

| Cyclohexanone | Most Organic Solvents | Not Specified | Miscible[2][3] | Qualitative |

| 4-Methylcyclohexanone | Hexane | Not Specified | Readily Soluble[4] | Qualitative |

| 4-Methylcyclohexanone | Benzene | Not Specified | Readily Soluble[4] | Qualitative |

| 4-Methylcyclohexanone | Acetone | Not Specified | Limited Solubility[4] | Qualitative |

| 3-Methylcyclohexanone | Hexane | Not Specified | Good Solubility[1] | Qualitative |

| 3-Methylcyclohexanone | Toluene | Not Specified | Good Solubility[1] | Qualitative |

| 3-Methylcyclohexanone | Ethanol | Not Specified | Soluble[1] | Qualitative |

| Isophorone | Most Organic Solvents | Not Specified | Highly Miscible[5] | Qualitative |

Experimental Protocol: Determination of Solubility via the Shake-Flask Method and UV-Vis Spectroscopy

The following protocol outlines a reliable and widely used method for determining the thermodynamic solubility of a compound in various organic solvents.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Quartz or suitable solvent-resistant cuvettes

2. Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of the selected organic solvent to prepare a stock solution of known concentration.

-

Perform a serial dilution of the stock solution to prepare a series of standard solutions with decreasing concentrations.

3. Calibration Curve Construction:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using the UV-Vis spectrophotometer. The solvent being tested should be used as the blank.

-

Plot a graph of absorbance versus concentration for the standard solutions.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1 indicates a good linear relationship.

4. Solubility Measurement (Shake-Flask Method):

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

After shaking, allow the vials to stand undisturbed at the same temperature for a set period (e.g., 2-4 hours) to allow the excess solid to sediment.

-

Carefully withdraw a sample from the supernatant of each vial using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilute the filtered saturated solution with the respective solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution using the UV-Vis spectrophotometer at the predetermined λmax.

5. Calculation of Solubility:

-

Using the absorbance of the diluted saturated solution and the equation of the calibration curve, calculate the concentration of the diluted solution.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution, which represents the solubility of this compound in that solvent at the specified temperature.

Visualizing the Experimental Workflow

The following diagrams illustrate the key stages of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Caption: Key relationships in the experimental process.

Conclusion

While direct quantitative solubility data for this compound in a broad range of organic solvents remains limited, this guide provides valuable qualitative and comparative information based on its structural analogues. The detailed experimental protocol offers a robust framework for researchers to determine the precise solubility of this compound in solvents relevant to their specific applications. The provided visualizations of the experimental workflow and logical relationships aim to enhance the understanding and execution of these procedures. For drug development professionals, this information is crucial for early-stage formulation and process development, enabling informed decisions on solvent selection and optimization.

References

An In-depth Technical Guide to the Conformational Analysis of Substituted Cyclohexanediones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted cyclohexanediones are pivotal structural motifs in a vast array of biologically active molecules and are fundamental building blocks in organic synthesis. Their three-dimensional conformation plays a crucial role in determining their reactivity, physical properties, and biological function, including enzyme-substrate interactions and receptor binding. A thorough understanding of the conformational preferences and dynamics of these six-membered rings is therefore essential for rational drug design and the development of novel synthetic methodologies.

This technical guide provides a comprehensive overview of the principles and techniques used in the conformational analysis of substituted cyclohexanediones. We will delve into the experimental protocols for key analytical methods, present quantitative data for various substitution patterns, and visualize the energetic pathways of conformational interconversion.

Conformational Equilibria in Substituted Cyclohexanediones

The cyclohexane ring is not planar but exists in a variety of non-planar conformations to relieve ring strain. The most stable conformation is the chair form , which minimizes both angle strain and torsional strain. Other higher-energy conformations include the boat , twist-boat , and half-chair forms. The introduction of substituents and carbonyl groups on the ring significantly influences the conformational equilibrium.

The conformational preference of a substituent is primarily governed by the interplay of several factors:

-

Steric Hindrance: Bulky substituents prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions with other axial substituents or hydrogen atoms.

-

Electronic Effects: The presence of carbonyl groups introduces dipolar interactions and can influence the conformational equilibrium through electrostatic effects. For instance, in 2-halocyclohexanones, the axial conformation can be stabilized by favorable dipole-dipole interactions between the C-X and C=O bonds.

-

Intramolecular Hydrogen Bonding: Substituents capable of forming hydrogen bonds can lock the ring in a specific conformation.

The position of the carbonyl groups (1,2-, 1,3-, or 1,4-dione) and the nature and position of other substituents dictate the relative energies of the possible conformers. For example, gas-phase electron diffraction studies have shown that 1,4-cyclohexanedione exists as a mixture of chair and twist-boat forms.

Experimental Protocols for Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Variable Temperature (VT) NMR spectroscopy is a powerful technique to study conformational equilibria that are rapid on the NMR timescale at room temperature. By lowering the temperature, the rate of interconversion between conformers can be slowed down, allowing for the observation of distinct signals for each conformer.

Detailed Protocol for Variable Temperature ¹H NMR Spectroscopy:

-

Sample Preparation:

-

Dissolve 5-10 mg of the substituted cyclohexanedione in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, toluene-d₈) in a high-quality NMR tube (e.g., Wilmad 535-PP or equivalent). The choice of solvent is critical as it must have a low freezing point and be inert to the sample.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to obtain optimal resolution and lineshape.

-

-

Initial Spectrum Acquisition:

-

Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

-

-

Variable Temperature Experiment:

-

Gradually decrease the temperature in increments of 10-20 K.

-

Allow the sample to equilibrate at each temperature for at least 5-10 minutes before acquiring a spectrum.

-

Monitor the spectrum for changes in chemical shifts, signal broadening, and the appearance of new signals corresponding to different conformers.

-

Continue decreasing the temperature until the conformational exchange is slow enough to observe sharp, distinct signals for each conformer (the "slow-exchange regime").

-

-

Data Analysis:

-

Integrate the signals corresponding to each conformer to determine their relative populations (K_eq).

-

Calculate the Gibbs free energy difference (ΔG°) between the conformers using the equation: ΔG° = -RTln(K_eq).

-

Analyze the vicinal coupling constants (³J_HH) to determine the dihedral angles and confirm the chair, boat, or twist-boat nature of the conformers. The Karplus equation relates the magnitude of the coupling constant to the dihedral angle.

-

X-ray Crystallography

Single-crystal X-ray diffraction provides a definitive and highly accurate determination of the solid-state conformation of a molecule. This technique allows for the precise measurement of bond lengths, bond angles, and torsional (dihedral) angles, offering a static snapshot of the molecule's preferred conformation in the crystalline state.

Detailed Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth:

-

Grow single crystals of the substituted cyclohexanedione suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

-

-

Crystal Mounting:

-

Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension).

-

Mount the crystal on a goniometer head using a suitable cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures.

-

-

Data Collection:

-

Mount the goniometer head on the diffractometer.

-

Center the crystal in the X-ray beam.

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal motion and potential crystal decay.

-

-

Structure Solution and Refinement:

-

Process the diffraction data (integration and scaling) to obtain a set of reflection intensities.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

-

Refine the structural model against the experimental data to determine the precise atomic positions, bond lengths, bond angles, and dihedral angles.

-

Quantitative Conformational Data

The following tables summarize key quantitative data obtained from experimental and computational studies on the conformational analysis of substituted cyclohexanediones and related cyclohexanone derivatives.

Table 1: Conformational Free Energy Differences (ΔG°) for Monosubstituted Cyclohexanes

| Substituent | ΔG° (Axial - Equatorial) (kcal/mol) |

| -CH₃ | 1.7[1] |

| -C(CH₃)₃ | ~5.0[2] |

| -F | 0.24 - 0.28 |

| -Cl | 0.53 |

| -Br | 0.48 |

| -I | 0.47 |

| -OH | 0.52 - 1.03 |

| -OCH₃ | 0.6 |

Note: These values are for monosubstituted cyclohexanes and serve as a baseline for understanding steric effects.

Table 2: Conformational Energies of 2-Halocyclohexanones (E_eq - E_ax, kcal/mol)

| Halogen | Vapor Phase | CCl₄ | CH₃CN |

| F | +0.45 | -0.55 | -1.20 |

| Cl | +1.05 | +0.20 | -0.70 |

| Br | +1.50 | +0.70 | -0.25 |

| I | +1.90 | +1.20 | +0.35 |

Data from theoretical and solvation calculations based on NMR J-couplings.

Visualization of Conformational Pathways

The interconversion between different conformations of cyclohexanediones proceeds through specific pathways involving higher-energy transition states and intermediates. These pathways can be visualized using graph diagrams.

References

Theoretical Examination of the Stereochemistry of 2,2,6-Trimethylcyclohexane-1,4-dione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract